hCA IX-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hCA IX-IN-1 is a human carbonic anhydrase inhibitor with significant anticancer properties. It inhibits human carbonic anhydrase isoforms I, II, IX, and XII with Ki values of 331.4, 28.4, 9.4, and 17.8 nM, respectively . This compound is particularly noted for its potential in targeting hypoxic tumors, where carbonic anhydrase IX is overexpressed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hCA IX-IN-1 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
化学反応の分析
Types of Reactions
hCA IX-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common in the modification of the core structure to enhance inhibitory activity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
hCA IX-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular processes and enzyme regulation.
作用機序
hCA IX-IN-1 exerts its effects by inhibiting the activity of human carbonic anhydrase isoforms. It binds to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and proton. This inhibition disrupts the pH balance in cancer cells, leading to reduced tumor growth and proliferation .
類似化合物との比較
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of ocular hypertension and glaucoma.
Uniqueness
hCA IX-IN-1 is unique due to its high selectivity and potency against carbonic anhydrase IX, making it particularly effective in targeting hypoxic tumors. This selectivity reduces the likelihood of side effects associated with the inhibition of other carbonic anhydrase isoforms .
特性
分子式 |
C19H18N2O3S |
---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
4-[(3-naphthalen-2-yl-3-oxopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O3S/c20-25(23,24)18-9-7-17(8-10-18)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2,(H2,20,23,24) |
InChIキー |
SJWNOQILXJWPSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。